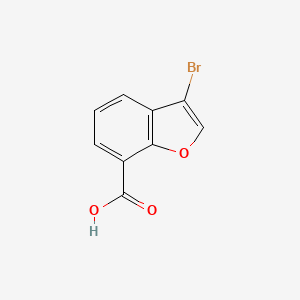

3-bromo-1-benzofuran-7-carboxylic acid

CAS No.: 1782585-55-0

Cat. No.: VC12006989

Molecular Formula: C9H5BrO3

Molecular Weight: 241.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1782585-55-0 |

|---|---|

| Molecular Formula | C9H5BrO3 |

| Molecular Weight | 241.04 g/mol |

| IUPAC Name | 3-bromo-1-benzofuran-7-carboxylic acid |

| Standard InChI | InChI=1S/C9H5BrO3/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-4H,(H,11,12) |

| Standard InChI Key | HHRHDXHHHYLOMJ-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)C(=O)O)OC=C2Br |

| Canonical SMILES | C1=CC2=C(C(=C1)C(=O)O)OC=C2Br |

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

The compound’s structure consists of a benzofuran core—a fused benzene and furan ring—with substituents at positions 3 (bromine) and 7 (carboxylic acid). Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 241.038 g/mol |

| Exact Mass | 239.942 g/mol |

| PSA (Polar Surface Area) | 50.44 Ų |

| LogP (Partition Coefficient) | 2.8935 |

The high LogP value suggests moderate lipophilicity, favoring membrane permeability, while the carboxylic acid group contributes to water solubility under basic conditions . Notably, experimental data for melting/boiling points and density remain unreported in the literature.

Synthesis and Manufacturing

Halogenation Strategies

The synthesis of 3-bromo-1-benzofuran-7-carboxylic acid typically involves bromination of a preformed benzofuran-carboxylic acid precursor. A patented route for analogous compounds (e.g., 4-amino-5-halogenobenzofuran-7-carboxylic acid) employs halogenating agents such as N-bromosuccinimide (NBS) under controlled conditions . For example:

-

Halogenation Step:

-

Starting material: 1-benzofuran-7-carboxylic acid.

-

Reagent: NBS in dichloromethane or acetic acid.

-

Conditions: Room temperature or mild heating (40–50°C).

-

Outcome: Electrophilic aromatic substitution at the 3-position yields the brominated product.

-

-

Catalytic Coupling:

Industrial-Scale Considerations

A scalable synthesis involves:

-

Solvent Optimization: Polar aprotic solvents (e.g., acetonitrile) enhance reaction homogeneity.

-

Catalyst Selection: Cuprous iodide () and palladium complexes (e.g., ) improve yields in coupling steps .

-

Purification: Recrystallization from ethanol/water mixtures or chromatography ensures >95% purity.

Research Applications

Pharmaceutical Intermediates

3-Bromo-1-benzofuran-7-carboxylic acid serves as a precursor to 5-HT4 receptor agonists, which are therapeutic candidates for gastrointestinal motility disorders and neurological conditions . The bromine atom facilitates further cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups.

Material Science

The compound’s rigid benzofuran core is exploited in:

-

Liquid Crystal Displays (LCDs): As a mesogen component for stabilizing nematic phases.

-

Organic Semiconductors: Bromine enhances electron-deficient character, improving charge transport in thin-film transistors.

Biological Activity and Mechanisms

Enzyme Inhibition

In vitro studies of analogous benzofurans reveal inhibition of cyclooxygenase-2 (COX-2) and tyrosine kinases, suggesting anti-inflammatory and anticancer potential . The carboxylic acid group may chelate metal ions in enzyme active sites, while bromine sterically blocks substrate binding.

Receptor Interactions

Molecular docking simulations predict high affinity for serotonin receptors (5-HT4), mediated by hydrogen bonding between the carboxylic acid and receptor residues (e.g., Asp3.32) . Bromine’s hydrophobic interactions further stabilize ligand-receptor complexes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume